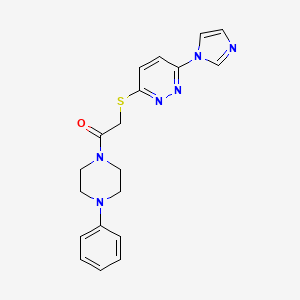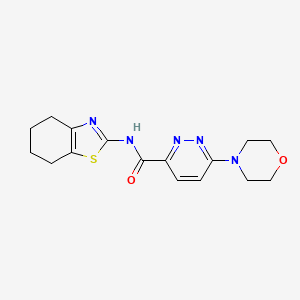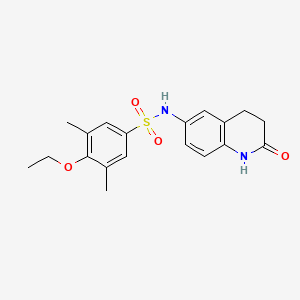
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of morpholine and phenyl groups attached to the triazine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its structural versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and aniline derivatives. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water. The reaction conditions include maintaining the temperature between 70-80°C to facilitate the substitution of chlorine atoms with morpholine and aniline groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the morpholine or phenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The compound can react with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce amides and esters.
Wissenschaftliche Forschungsanwendungen
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine . The presence of morpholine groups enhances its binding affinity to these enzymes, leading to effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: This compound shares a similar triazine core but differs in the substitution pattern, affecting its reactivity and biological activity.
4,6-Dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives: These compounds have piperidine groups instead of morpholine, leading to different chemical and biological properties.
Uniqueness
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine is unique due to the presence of both morpholine and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMXUUIJFFRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)
![4-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2659252.png)
![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2659259.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)

![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

